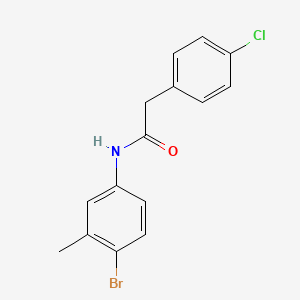
N-(4-bromo-3-methylphenyl)-2-(4-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3-methylphenyl)-2-(4-chlorophenyl)acetamide, also known as BML-210, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It has been extensively studied for its potential therapeutic applications as an anti-inflammatory, analgesic, and antipyretic agent.
Mécanisme D'action
N-(4-bromo-3-methylphenyl)-2-(4-chlorophenyl)acetamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and the activity of COX-2. In activated macrophages, N-(4-bromo-3-methylphenyl)-2-(4-chlorophenyl)acetamide inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. Additionally, N-(4-bromo-3-methylphenyl)-2-(4-chlorophenyl)acetamide has been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates the expression of genes involved in inflammation and metabolism.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-2-(4-chlorophenyl)acetamide has been shown to exhibit potent anti-inflammatory and analgesic effects in various in vitro and in vivo models. In animal models of inflammation and pain, N-(4-bromo-3-methylphenyl)-2-(4-chlorophenyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines, decrease the activity of COX-2, and alleviate pain-related behaviors. Additionally, N-(4-bromo-3-methylphenyl)-2-(4-chlorophenyl)acetamide has been shown to exhibit antioxidant effects by reducing the production of reactive oxygen species (ROS) and increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-3-methylphenyl)-2-(4-chlorophenyl)acetamide has several advantages for lab experiments, including its relatively simple synthesis method, potent anti-inflammatory and analgesic effects, and low toxicity profile. However, N-(4-bromo-3-methylphenyl)-2-(4-chlorophenyl)acetamide also has several limitations, including its limited water solubility, which can make it difficult to administer in vivo, and its potential off-target effects, which may limit its therapeutic potential.
Orientations Futures
Several future directions for the study of N-(4-bromo-3-methylphenyl)-2-(4-chlorophenyl)acetamide include the development of more water-soluble derivatives for improved in vivo administration, the investigation of its potential therapeutic applications in other inflammatory and pain-related conditions, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of more selective and potent COX-2 inhibitors may provide a promising avenue for the treatment of inflammatory and pain-related conditions.
Méthodes De Synthèse
The synthesis of N-(4-bromo-3-methylphenyl)-2-(4-chlorophenyl)acetamide involves the reaction of 4-bromo-3-methylbenzoyl chloride with 4-chloroaniline in the presence of a base. The resulting intermediate is then reacted with acetic anhydride to yield N-(4-bromo-3-methylphenyl)-2-(4-chlorophenyl)acetamide. The overall synthesis method is relatively simple and straightforward, and the yield of N-(4-bromo-3-methylphenyl)-2-(4-chlorophenyl)acetamide can be optimized through process optimization and purification techniques.
Applications De Recherche Scientifique
N-(4-bromo-3-methylphenyl)-2-(4-chlorophenyl)acetamide has been extensively studied for its potential therapeutic applications in various inflammatory and pain-related conditions. In vitro studies have shown that N-(4-bromo-3-methylphenyl)-2-(4-chlorophenyl)acetamide exhibits potent anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in activated macrophages. Additionally, N-(4-bromo-3-methylphenyl)-2-(4-chlorophenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that contribute to inflammation and pain.
Propriétés
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO/c1-10-8-13(6-7-14(10)16)18-15(19)9-11-2-4-12(17)5-3-11/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIUAOZIJAXCHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2-methoxyphenyl)amino]-4-(2-thienylcarbonyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5842237.png)
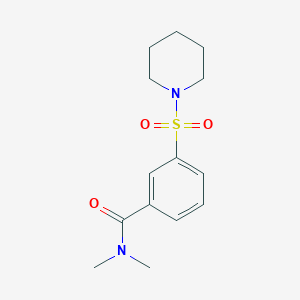
![methyl 2-{[(4-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5842257.png)
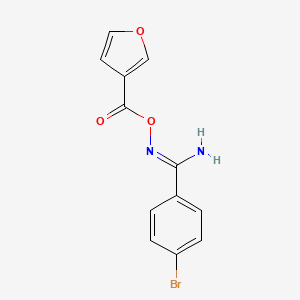
![N-[2-(methylthio)phenyl]-N'-phenylurea](/img/structure/B5842266.png)
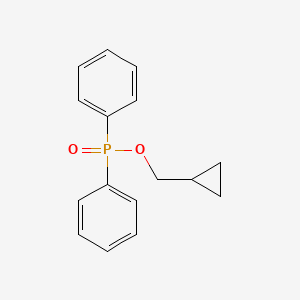

![ethyl 2-cyano-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylate](/img/structure/B5842277.png)


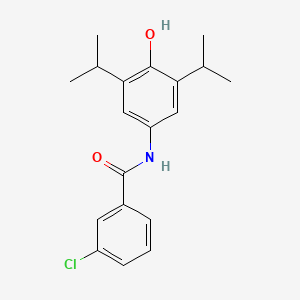
![3-[(2,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5842315.png)